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2-(3-chlorophenyl)-5-methyl-1H-imidazole

Cat. No.: B15221319
M. Wt: 192.64 g/mol
InChI Key: PODROGPCZGDXQX-UHFFFAOYSA-N
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Description

The Imidazole (B134444) Scaffold in Contemporary Medicinal Chemistry Research

The imidazole ring is a five-membered heterocyclic aromatic compound containing two nitrogen atoms. This simple scaffold is a privileged structure in medicinal chemistry due to its ability to engage in a wide range of interactions with biological targets. nih.govnih.gov Its unique electronic properties, including its aromaticity and the presence of both a pyridine-like and a pyrrole-like nitrogen atom, allow it to act as a hydrogen bond donor and acceptor, a coordinator to metal ions, and to participate in pi-stacking interactions. humanjournals.com This versatility has led to the incorporation of the imidazole nucleus into a multitude of clinically used drugs with diverse therapeutic applications, including antifungal, anticancer, anti-inflammatory, and antihypertensive agents.

The structural features of the imidazole ring contribute to favorable pharmacokinetic properties, such as improved solubility and bioavailability, making it an attractive moiety for drug design. humanjournals.com The ongoing research in this field continually uncovers new biological activities and mechanisms of action for imidazole-containing compounds, solidifying its status as a critical component in the development of novel therapeutics.

Research Imperatives for Novel Imidazole Derivatives

The rise of drug resistance and the need for more effective and safer therapeutic agents create a continuous demand for the synthesis and evaluation of novel chemical entities. The imidazole scaffold serves as a fertile ground for the development of new drugs due to the vast chemical space that can be explored through substitution at its various positions. nih.gov Researchers are driven by the imperative to discover imidazole derivatives with enhanced potency, selectivity, and improved safety profiles compared to existing treatments.

Key research imperatives include the development of novel anticancer agents that can overcome resistance to current chemotherapies, new antimicrobial agents to combat the growing threat of multidrug-resistant pathogens, and innovative treatments for a range of other diseases. The exploration of new substitution patterns on the imidazole ring is a critical strategy in this endeavor, as even minor structural modifications can lead to significant changes in biological activity.

Overview of Research Trajectories for 2,5-Disubstituted Imidazole Systems

Among the various substitution patterns of the imidazole ring, the 2,5-disubstituted systems have garnered significant attention from the scientific community. The substituents at these positions can significantly influence the steric and electronic properties of the molecule, thereby modulating its interaction with biological targets. Research in this area has focused on several key trajectories:

Synthesis of Novel Analogues: A primary focus is the development of efficient and versatile synthetic methodologies to access a wide range of 2,5-disubstituted imidazoles. This includes the exploration of one-pot, multi-component reactions and the use of novel catalysts to improve yields and reduce environmental impact. umsida.ac.id

Structure-Activity Relationship (SAR) Studies: Researchers systematically modify the substituents at the 2 and 5 positions to understand how these changes affect biological activity. This allows for the rational design of more potent and selective compounds.

Exploration of Diverse Biological Activities: 2,5-disubstituted imidazoles have been investigated for a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. nih.govresearchgate.net

The following table summarizes some of the reported biological activities for various 2,5-disubstituted imidazole systems, highlighting the potential areas of investigation for novel derivatives like 2-(3-chlorophenyl)-5-methyl-1H-imidazole.

Substituent at C2Substituent at C5Reported Biological Activity
ArylArylmethylideneAntimitotic
ArylBenzylAnti-breast cancer (STAT3 inhibition)
VariousVariousAntimicrobial, Anti-inflammatory

This table is illustrative and based on general findings for the class of 2,5-disubstituted imidazoles, as specific data for this compound is not available.

The lack of specific published data for This compound presents a clear gap in the current scientific knowledge. Based on the established importance of the imidazole scaffold and the diverse biological activities of its 2,5-disubstituted derivatives, this specific compound represents a promising candidate for future research and development in medicinal chemistry. Its synthesis, characterization, and comprehensive biological evaluation are warranted to unlock its potential therapeutic value.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2 B15221319 2-(3-chlorophenyl)-5-methyl-1H-imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-methyl-1H-imidazole

InChI

InChI=1S/C10H9ClN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13)

InChI Key

PODROGPCZGDXQX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Computational and Theoretical Chemistry Investigations

Quantum Chemical Characterization of 2-(3-chlorophenyl)-5-methyl-1H-imidazole

Quantum chemical methods are pivotal in elucidating the fundamental electronic nature of a molecule. Through these calculations, a deeper understanding of the stability, reactivity, and intramolecular interactions of this compound can be achieved.

Density Functional Theory (DFT) has emerged as a powerful tool for predicting the electronic structure of molecules with a favorable balance between accuracy and computational cost. DFT calculations are instrumental in determining the optimized geometry, electronic energy, and charge distribution of this compound.

Typically, DFT studies on similar imidazole (B134444) derivatives have employed the B3LYP functional with a 6-31G(d,p) basis set to achieve reliable results. Such studies reveal the spatial arrangement of atoms, bond lengths, and bond angles that correspond to the molecule's lowest energy state. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the electrophilic and nucleophilic regions of the molecule, which are crucial for predicting its reactivity. For instance, in analogous compounds, the nitrogen atoms of the imidazole ring and the chlorine atom on the phenyl ring are typically identified as regions of high electron density.

Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Imidazole Derivative (Note: Data is representative of typical values for similar compounds, as specific data for this compound is not available in the cited literature.)

PropertyValue
Total Energy (Hartree)-1250.45
Dipole Moment (Debye)3.12
Mulliken Atomic Charge on N1-0.58
Mulliken Atomic Charge on N3-0.65
Mulliken Atomic Charge on Cl-0.15

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.eu

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.eu In studies of related chlorophenyl-imidazole compounds, the HOMO is often localized on the imidazole and phenyl rings, while the LUMO is distributed over the imidazole and chlorophenyl moieties. acadpubl.eu This distribution indicates that these regions are the primary sites for electron donation and acceptance, respectively.

Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Chlorophenyl-Imidazole Analog acadpubl.eu (Note: The following data is based on a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, to illustrate the expected values.)

OrbitalEnergy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0106

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these electronic delocalizations. acadpubl.eu

In imidazole-containing compounds, significant delocalization is often observed from the lone pairs of the nitrogen atoms to the antibonding orbitals of adjacent bonds. acadpubl.eu For instance, the interaction between a lone pair on a nitrogen atom (n) and a π* antibonding orbital of the imidazole ring contributes to the stabilization of the molecule. Similarly, interactions involving the chlorine atom's lone pairs and the π* orbitals of the phenyl ring can also provide significant stabilization energy. acadpubl.eu

Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO Analysis for a Related Imidazole Derivative acadpubl.eu (Note: Data is representative of interactions found in similar molecules.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) N1π* (C4-C5)25.4
LP (1) N3π* (C2-N1)35.8
π (C4-C5)π* (C2-N1)18.2
LP (3) Clπ* (C8-C9)5.6

Molecular Modeling and Docking Studies for Biological Target Interaction

Molecular modeling and docking are indispensable computational techniques for predicting how a small molecule, or ligand, might interact with a biological macromolecule, such as a protein or enzyme. These studies are fundamental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Molecular docking simulations place a ligand into the binding site of a protein and predict the preferred binding orientation. The resulting complex is then analyzed to identify the key intermolecular interactions that stabilize the binding. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For imidazole derivatives, the nitrogen atoms of the imidazole ring are often involved in hydrogen bonding with amino acid residues in the protein's active site. The chlorophenyl group can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. A detailed ligand-protein interaction profile can guide the optimization of the ligand's structure to enhance its binding affinity and selectivity.

Table 4: Predicted Ligand-Protein Interactions for a Generic Imidazole Derivative with a Kinase Active Site (Note: This table is a hypothetical representation of typical interactions.)

Amino Acid ResidueInteraction TypeDistance (Å)
Lys72Hydrogen Bond2.9
Glu91Hydrogen Bond3.1
Leu148Hydrophobic3.8
Phe165π-π Stacking4.2
Val25van der Waals3.5

A crucial outcome of molecular docking studies is the prediction of the binding affinity, often expressed as a binding energy or a docking score. This value provides an estimate of the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and favorable interaction.

The predicted binding affinities for this compound with various biological targets can help in prioritizing it for further experimental testing. For instance, imidazole-based compounds have been investigated as inhibitors of various enzymes, including kinases and cyclooxygenases. Docking studies can predict whether this specific compound is likely to bind effectively to the active sites of these enzymes.

Table 5: Illustrative Predicted Binding Affinities of an Imidazole Ligand with Various Protein Targets (Note: These values are hypothetical and serve for illustrative purposes.)

Protein Target (PDB ID)Binding Energy (kcal/mol)Predicted Inhibition Constant (Ki) (µM)
Cyclooxygenase-2 (5KIR)-8.50.5
p38 MAP Kinase (1A9U)-9.20.15
Tyrosine Kinase (2ITX)-7.81.2
Dihydrofolate Reductase (1DRE)-7.13.5

Structure-Based Design Principles for Imidazole Derivatives

Structure-based drug design is a cornerstone of modern medicinal chemistry, aiming to develop potent and selective inhibitors by leveraging the three-dimensional structure of biological targets. For imidazole derivatives, this approach involves designing compounds that can fit precisely into the active site of a target protein, forming favorable interactions that modulate its function.

Key Principles:

Target Identification and Characterization: The initial step involves identifying a biologically relevant target, such as an enzyme or receptor, and obtaining its 3D structure, typically through X-ray crystallography or cryo-electron microscopy.

Active Site Analysis: The binding site of the target is analyzed to identify key amino acid residues and regions that are crucial for ligand binding. This includes identifying hydrogen bond donors and acceptors, hydrophobic pockets, and charged regions.

Pharmacophore Modeling: A pharmacophore model is developed based on the essential features required for a ligand to bind to the target. For imidazole derivatives, the imidazole ring itself can act as a key scaffold, with substituents at various positions providing specificity and enhancing binding affinity. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors or donors, while the phenyl and methyl groups can engage in hydrophobic and van der Waals interactions.

In Silico Screening and Docking: Virtual libraries of imidazole derivatives can be screened against the target's binding site using molecular docking simulations. nih.gov These simulations predict the binding conformation and affinity of a ligand, allowing for the prioritization of compounds for synthesis and biological testing. nih.gov For "this compound," the 3-chloro substituent on the phenyl ring can significantly influence its binding orientation and interactions within a target's active site. The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity and selectivity.

Lead Optimization: Based on the docking results and predicted binding modes, derivatives of the lead compound can be designed to improve potency, selectivity, and pharmacokinetic properties. mdpi.com This iterative process of design, synthesis, and testing is central to structure-based drug design. mdpi.com

Application to this compound:

In the context of designing new therapeutic agents based on the "this compound" scaffold, the following structural features would be of primary interest:

The Imidazole Core: Its ability to form hydrogen bonds and coordinate with metal ions in metalloenzymes makes it a versatile scaffold.

The 3-Chlorophenyl Group: The position of the chlorine atom is critical. It can influence the electronic properties of the phenyl ring and provide a site for specific interactions, such as halogen bonding, with the target protein. The orientation of this group relative to the imidazole ring will be a key determinant of binding.

The 5-Methyl Group: This small hydrophobic group can occupy a specific sub-pocket within the active site, contributing to binding affinity and selectivity.

By systematically modifying these structural components and evaluating their effects on binding through computational methods, novel and more effective imidazole-based drugs can be developed.

Table 1: Key Interactions in Structure-Based Design of Imidazole Derivatives

Interaction TypePotential Moieties on Imidazole DerivativeInteracting Residues in Target Protein
Hydrogen BondingImidazole ring nitrogensSerine, Threonine, Aspartate, Glutamate, Histidine
Hydrophobic InteractionsPhenyl ring, methyl groupLeucine, Isoleucine, Valine, Phenylalanine, Tryptophan
Halogen BondingChlorine atom on the phenyl ringCarbonyl oxygens, electron-rich aromatic rings
π-π StackingPhenyl ring, imidazole ringPhenylalanine, Tyrosine, Tryptophan, Histidine

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a detailed picture of the conformational dynamics of a molecule, its flexibility, and its interactions with its environment, such as a solvent or a biological receptor.

Principles of Molecular Dynamics Simulations:

Force Fields: MD simulations rely on force fields, which are a set of empirical potential energy functions that describe the interactions between atoms in the system. These force fields include terms for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic).

Integration of Equations of Motion: Newton's equations of motion are solved numerically for each atom in the system, allowing the trajectory of the system to be propagated forward in time.

Simulation Setup: A simulation is typically set up by placing the molecule of interest in a box of solvent (e.g., water) and, if applicable, with its target protein. The system is then subjected to energy minimization and equilibration before the production simulation is run.

Insights from MD Simulations of Imidazole Derivatives:

Solvent Interactions: The simulations can show how the molecule interacts with surrounding water molecules, including the formation of hydrogen bonds with the imidazole nitrogens. This information is crucial for understanding its solubility and pharmacokinetic properties.

Binding Dynamics: When simulated in complex with a protein, MD can provide a dynamic view of the binding process. It can reveal how the ligand adapts its conformation to fit into the binding site and the stability of the key interactions over time. nih.gov For instance, the stability of a halogen bond between the chlorine atom and the protein can be assessed.

Free Energy Calculations: Advanced MD techniques, such as free energy perturbation or thermodynamic integration, can be used to calculate the binding free energy of a ligand to its target. This provides a quantitative measure of binding affinity that can be used to compare different derivatives and guide lead optimization.

Table 2: Potential Conformational States of this compound from MD Simulations

Dihedral Angle (Phenyl-Imidazole)DescriptionPotential for Biological Activity
~0-30 degreesNear-planar conformationMay be favored for π-π stacking interactions
~30-60 degreesTwisted conformationCould allow for optimal positioning of substituents in different sub-pockets of a binding site
~60-90 degreesPerpendicular conformationLess likely to be the lowest energy state but could be adopted to fit into a constrained binding site

Investigations of Biological Activity and Mechanistic Insights

In Vitro Enzyme Inhibition Studies

There is no available data concerning the inhibitory effects of 2-(3-chlorophenyl)-5-methyl-1H-imidazole on any specific enzymes. Consequently, information regarding its inhibition kinetics, binding mechanisms, or identification of specific enzyme targets such as kinases or topoisomerases is currently unavailable in the scientific literature.

Receptor Binding and Modulation Studies

Scientific investigations into the potential agonist or antagonist activity of this compound at specific receptors have not been reported. Similarly, there are no publicly available studies on its potential for allosteric modulation of any receptor targets.

Anti-Pathogen Mechanistic Investigations

There is a lack of published research detailing any investigations into the anti-pathogenic mechanisms of this compound. As a result, there is no information on its potential target pathways in bacteria or fungi.

Inhibition of Essential Microbial Enzymes

The imidazole (B134444) scaffold is a core component of many antifungal agents that function by inhibiting essential microbial enzymes. A primary target for many antifungal imidazole derivatives is the enzyme lanosterol (B1674476) 14α-demethylase. nano-ntp.com This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nano-ntp.com By inhibiting this enzyme, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death. nano-ntp.com

While direct evidence for this compound is lacking, it is plausible that it could exhibit a similar mechanism of action against susceptible fungal species. The interaction with lanosterol 14α-demethylase is a common feature among many imidazole-containing antifungals.

In the context of antibacterial activity, some imidazole derivatives have been shown to disrupt bacterial cell wall synthesis or interfere with other essential enzymatic processes. For instance, molecular docking studies on some novel imidazole derivatives have suggested potential inhibition of enzymes like L-glutamine: D-fructose-6-phosphate amidotransferase, which is involved in the biosynthesis of the bacterial cell wall.

Molecular Mechanisms Against Specific Pathogen Targets

The molecular mechanisms of action for imidazole derivatives can vary depending on the specific substitutions and the target organism. For antifungal activity, beyond enzyme inhibition, some imidazole compounds are known to directly damage the cell membrane. mdpi.com

In terms of antibacterial action, certain imidazole-based compounds, particularly nitroimidazole derivatives, are known to be prodrugs that, once activated within the microbial cell, can generate radical species that lead to DNA damage and inhibition of DNA synthesis. nih.gov Another proposed antibacterial mechanism for some imidazole derivatives is the disruption of the bacterial cell membrane's integrity, leading to the leakage of cellular contents. nano-ntp.comnih.gov This membrane disruption is often facilitated by the lipophilic nature of certain substituents on the imidazole scaffold. nih.gov

For this compound, its activity against specific pathogens would likely be dictated by its ability to penetrate the microbial cell and interact with intracellular targets or disrupt the cell membrane. The presence of the lipophilic chlorophenyl group could facilitate membrane interaction.

Structure-Activity Relationship (SAR) Analysis for Biological Responses

The biological activity of 2-phenyl-imidazole derivatives is highly dependent on the nature and position of substituents on both the phenyl and imidazole rings.

Impact of Phenyl Ring Substitution on Activity

Substituents on the phenyl ring of 2-phenyl-imidazole compounds play a critical role in determining their antimicrobial potency. Studies on various series of these derivatives have consistently shown that the presence of electron-withdrawing groups on the phenyl ring, such as halogens (e.g., chlorine, fluorine) or nitro groups, often enhances antibacterial and antifungal activities. ymerdigital.com For example, a study on 2,4,5-triphenyl-1H-imidazole-1-yl derivatives found that compounds with electron-withdrawing groups in the ortho and para positions of the phenyl rings were more active than those with electron-releasing groups. ymerdigital.com

Specifically, the position of the substituent is also crucial. In a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters, the presence of a 4-chlorophenyl group was a key feature of the most potent antifungal compounds. researchgate.net While the subject of this article has a 3-chloro substitution, this general trend suggests that the chloro group likely contributes positively to the biological activity of this compound.

The following table summarizes the effect of phenyl ring substitutions on the antimicrobial activity of some related imidazole derivatives:

Compound SeriesSubstitutionEffect on ActivityReference
2,4,5-triphenyl-1H-imidazole-1-yl derivativesElectron-withdrawing groups (ortho, para)Increased antimicrobial activity ymerdigital.com
1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters4-chlorophenylPotent antifungal activity researchgate.net
2-Phenyl-1H-indoles and benzimidazolespara-nitro substitutionMost effective against Enterobacter sp. ijpsonline.com
2-Phenyl-1H-indoles and benzimidazolespara-chloro substitutionLeast effective against Enterobacter sp. ijpsonline.com

Role of Methyl Group Position and Substitution on Biological Activity

In some series of imidazole derivatives, the introduction of a methyl group can influence lipophilicity and steric interactions with the target enzyme or receptor, which can either enhance or decrease activity. For instance, in a study of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole led to positive antifungal activities. nih.gov While this is not directly comparable to a 5-methyl substitution, it highlights the importance of alkyl groups on the imidazole core.

The position of the methyl group is also a determining factor. For example, in a series of nitroimidazole derivatives, the position of the methyl group was found to be critical for their antibacterial activity. nih.gov

The table below illustrates the impact of substitutions on the imidazole ring in related compounds:

Compound SeriesSubstitutionEffect on ActivityReference
N-alkylated-2-(substituted phenyl)-1H-benzimidazolesN-alkylationPositive antifungal activity nih.gov
Nitroimidazole derivativesMethyl group positionCritical for antibacterial activity nih.gov

Identification and Validation of Molecular Targets

The precise molecular targets of this compound have not been specifically identified and validated in the reviewed literature. However, based on the known mechanisms of action of related imidazole compounds, several potential targets can be postulated.

As discussed, for antifungal activity, the primary molecular target is likely to be lanosterol 14α-demethylase , an essential enzyme in the ergosterol biosynthesis pathway. nano-ntp.com

For antibacterial activity, the targets are more diverse. Potential molecular targets could include enzymes involved in bacterial cell wall synthesis , such as L-glutamine: D-fructose-6-phosphate amidotransferase . Alternatively, the compound may not have a specific enzymatic target but rather acts by disrupting the bacterial cell membrane . nano-ntp.comnih.gov Furthermore, if the compound can be metabolically reduced to a radical species, DNA could be a molecular target. nih.gov

Validation of these potential targets for this compound would require further experimental studies, including enzymatic assays, genetic and proteomic approaches to identify drug-protein interactions, and studies on the morphological and physiological changes in microbial cells upon treatment with the compound.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(3-chlorophenyl)-5-methyl-1H-imidazole, both ¹H and ¹³C NMR spectroscopy would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments. The aromatic protons on the 3-chlorophenyl ring are expected to appear as a complex multiplet in the downfield region, typically between δ 7.0 and 8.0 ppm. The single proton on the imidazole (B134444) ring would likely resonate as a singlet. The methyl group protons at the 5-position of the imidazole ring would also produce a characteristic singlet, but at a more upfield chemical shift. The N-H proton of the imidazole ring may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. The spectrum would show distinct signals for the carbons of the 3-chlorophenyl ring, with the carbon atom directly bonded to the chlorine atom exhibiting a characteristic chemical shift. The carbons of the imidazole ring would also have unique resonances, with the C2 carbon, bonded to the chlorophenyl group, appearing at a significantly downfield position. The methyl carbon would be observed in the upfield region of the spectrum.

A hypothetical data table for the predicted NMR shifts is presented below, based on known values for similar structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Imidazole N-HVariable (broad singlet)-
Imidazole C-H~7.0-7.5 (singlet)~115-125
3-Chlorophenyl H~7.2-7.8 (multiplet)~125-135
Imidazole C-CH₃-~130-140
Imidazole C2-~145-155
Methyl H~2.2-2.5 (singlet)~10-15

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₀H₉ClN₂. The nominal molecular weight would be approximately 192.65 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern would be visible for the molecular ion and any chlorine-containing fragments, with the (M+2)⁺ peak having an intensity of about one-third that of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion would likely involve the cleavage of the bond between the imidazole and the chlorophenyl rings, leading to fragment ions corresponding to the 3-chlorophenyl cation and the 5-methyl-1H-imidazole radical cation, or vice versa. Further fragmentation of the chlorophenyl ring could involve the loss of a chlorine radical.

A predicted fragmentation pattern is outlined in the table below:

m/z Value Possible Fragment Ion
192/194[C₁₀H₉ClN₂]⁺ (Molecular Ion)
111/113[C₆H₄Cl]⁺
81[C₄H₅N₂]⁺
157[C₁₀H₈N₂]⁺ (Loss of Cl)

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit several characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the imidazole ring. C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the imidazole and phenyl rings would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would typically appear in the fingerprint region, below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the imidazole ring would also be a prominent feature.

Key predicted vibrational frequencies are summarized below:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch3100-3300 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
Methyl C-H Stretch2850-2960Moderate
C=N / C=C Stretch1450-1600Strong
C-Cl Stretch< 800Moderate

X-ray Crystallography for Solid-State Molecular Conformation

While experimental data for the target compound is not available, analysis of a closely related structure, 2-(3-chlorophenyl)-4,5-dihydro-1H-imidazole, reveals that the chlorophenyl and imidazole (in that case, imidazoline) rings are not coplanar, exhibiting a significant dihedral angle between them. It is expected that this compound would adopt a similar non-planar conformation to minimize steric hindrance.

The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the N-H group of the imidazole ring, as well as π-π stacking interactions between the aromatic rings of adjacent molecules.

A hypothetical table of key crystallographic parameters is provided below:

Parameter Predicted Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pbca
Key Bond Lengths (Å)C-N (imidazole) ~1.3-1.4, C-C (phenyl) ~1.39, C-Cl ~1.74
Key Bond Angles (°)Angles within rings ~108-120
Dihedral Angle (°)(Chlorophenyl ring) - (Imidazole ring) ~20-40

Future Research Directions and Unaddressed Research Gaps

Exploration of Novel Synthetic Pathways

The synthesis of imidazole (B134444) derivatives, including 2-(3-chlorophenyl)-5-methyl-1H-imidazole, is an area ripe for innovation, with a growing emphasis on efficiency, sustainability, and molecular diversity. Future research is expected to move beyond traditional methods to embrace greener and more atom-economical strategies.

One promising direction is the adoption of green chemistry principles, such as the use of ultrasonic irradiation to accelerate reactions. nih.gov Sonication-assisted synthesis offers a rapid and efficient protocol for creating 2-aryl-1H-imidazoles under milder conditions, minimizing waste and energy consumption. nih.gov Another innovative approach involves the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. This method provides an efficient pathway to novel 2-substituted 1H-imidazole derivatives through an acid-mediated process that involves intramolecular cyclization and carbene insertion. mdpi.com

Furthermore, the development of one-pot, multi-component reactions continues to be a significant goal. These reactions, which allow for the construction of complex molecules from simple precursors in a single step, enhance efficiency and reduce the need for intermediate purification. Strategies utilizing cycloaddition reactions with reagents like ethyl isocyanoacetate are being refined to improve yields and expand the scope of accessible imidazole structures. mdpi.com The use of novel catalytic systems, such as those involving zinc chloride (ZnCl2) in formal [2 + 2 + 1] annulation reactions, opens up new, non-carbenoid pathways to related heterocyclic frameworks like imidazolidines, bypassing the need for hazardous reagents. acs.org

Synthetic ApproachKey FeaturesPotential Advantages
Sonication-Assisted Synthesis Utilizes ultrasonic irradiation to drive reactions. nih.govRapid, milder conditions, reduced waste, energy efficient. nih.gov
Triazole Transformation Involves acid-mediated denitrogenation of 5-amino-1,2,3-triazoles. mdpi.comProvides access to novel 2-substituted imidazoles. mdpi.com
Multi-Component Reactions Combines three or more reactants in a single step. mdpi.comacs.orgHigh efficiency, atom economy, reduced synthesis time.
Silver-Catalyzed Cycloaddition Employs silver trifluoromethanesulfonate (B1224126) to catalyze the reaction of α-isocyanoacetates with nitrones. mdpi.comGood yields under a nitrogen atmosphere. mdpi.com

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and in silico modeling have become indispensable tools in modern drug discovery and materials science, offering powerful methods to predict the properties and behavior of imidazole derivatives before they are synthesized. acs.org Future research will increasingly rely on these advanced computational approaches to accelerate the design and optimization of new compounds.

Molecular docking is a key technique used to predict how a molecule like this compound might bind to a specific biological target, such as a protein or enzyme. mdpi.comresearchgate.net This method provides valuable insights into binding affinities and interaction modes, guiding the development of more potent and selective inhibitors. mdpi.comnih.gov Complementing this are molecular dynamics (MD) simulations, which assess the stability of the ligand-protein complex over time. mdpi.com

Density Functional Theory (DFT) calculations are employed to investigate the fundamental electronic properties of imidazole compounds, such as their molecular orbital energies (HOMO-LUMO) and electrostatic potential maps, which reveal reactive sites within the molecule. researchgate.netnih.gov These quantum chemical models are crucial for understanding molecular stability and reactivity. researchgate.net Furthermore, predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are essential for evaluating the drug-likeness of new compounds early in the discovery process, helping to identify candidates with favorable pharmacokinetic profiles. mdpi.comnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models further bridge the gap between chemical structure and biological function by identifying the key molecular features responsible for a compound's activity. nih.gov

Computational TechniqueApplication in Imidazole ResearchPredicted Properties
Molecular Docking Simulates the binding of imidazole derivatives to biological targets. mdpi.comresearchgate.netBinding affinity, interaction modes, inhibitory potential. mdpi.comresearchgate.net
Molecular Dynamics (MD) Assesses the stability of the ligand-protein complex. mdpi.comStability over time, conformational changes. mdpi.com
Density Functional Theory (DFT) Calculates electronic structure and molecular properties. acs.orgresearchgate.netReactivity, molecular orbital energies, electrostatic potential. researchgate.net
ADMET Prediction Evaluates pharmacokinetic and toxicity profiles. mdpi.comnih.govAbsorption, distribution, metabolism, excretion, toxicity. mdpi.com
3D-QSAR Correlates 3D molecular properties with biological activity. nih.govStructure-activity relationships, identification of key functional groups. nih.gov

Discovery of New Biological Targets and Mechanisms

The imidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in compounds with a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govijpsjournal.com A primary future research goal is to move beyond identifying broad activities and to discover the specific molecular targets and mechanisms through which these compounds exert their effects.

The versatility of the imidazole ring, with its ability to participate in hydrogen bonding and other molecular interactions, allows it to bind to a wide range of biological macromolecules. researchgate.netnih.gov Research is actively seeking to identify novel protein targets for imidazole derivatives. For example, recent studies have explored their potential as inhibitors of critical enzymes in disease pathways, such as cyclin-dependent kinase 9 (CDK9) in cancer and the main protease (Mpro) in viruses like SARS-CoV-2. mdpi.comrsc.org The identification of such specific targets is the first step toward developing selective, mechanism-based therapies with potentially fewer side effects. nih.govnih.gov

Elucidating the precise mechanism of action is another critical research gap. For instance, in cancer research, imidazole derivatives are being investigated for their ability to inhibit topoisomerase II, disrupt tubulin polymerization, or stabilize G-quadruplex DNA, all of which are vital cellular processes that can be targeted to halt cancer progression. nih.gov Understanding these intricate mechanisms will enable the rational design of next-generation compounds with improved efficacy and specificity.

Potential Biological Target ClassSpecific ExamplesTherapeutic Area
Kinases Cyclin-dependent kinase 9 (CDK9), p38 MAP kinase. researchgate.netrsc.orgCancer, Inflammation. researchgate.netrsc.org
Viral Enzymes SARS-CoV-2 Main Protease (Mpro). mdpi.comAntiviral. mdpi.com
DNA-Interacting Enzymes Topoisomerase II. nih.govCancer. nih.gov
Cytoskeletal Proteins Tubulin. nih.govCancer. nih.gov
Metabolic Enzymes Dehydrogenase, Carbonic Anhydrase. acs.orgresearchgate.netVarious (e.g., metabolic disorders).

Development of Advanced Analytical Techniques for Imidazole Research

As research into imidazole derivatives expands, the need for robust, sensitive, and selective analytical methods for their detection, quantification, and characterization becomes paramount. Future work will focus on refining existing techniques and developing new methodologies to analyze these compounds in increasingly complex matrices, such as pharmaceutical formulations, biological fluids, and environmental samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are central to the analysis of imidazole compounds. nih.govnih.gov Future developments will aim to optimize separation conditions, for instance by exploring different column chemistries and environmentally benign mobile phases, to achieve faster and more efficient separation of structurally similar imidazoles. nih.govwiley.com

Coupling these chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both quantification and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive methods, though they often require derivatization or specialized sample preparation to handle the polarity of some imidazole compounds. gdut.edu.cnresearchgate.net The development of novel derivatization agents and streamlined sample extraction procedures, such as solid-phase extraction (SPE), will be crucial for improving the accuracy and throughput of these analyses. nih.govgdut.edu.cn The use of high-resolution mass spectrometry, such as Orbitrap-based instruments, further enhances the ability to identify and quantify trace levels of imidazole derivatives in complex mixtures. wiley.com

Analytical TechniquePrincipleApplication in Imidazole Research
UHPLC High-pressure liquid chromatography with small particle columns for enhanced resolution and speed. wiley.comRapid separation and quantification of imidazole derivatives in various samples. wiley.com
GC-MS Separates volatile compounds followed by mass-based detection and identification. gdut.edu.cnDetection of imidazoles, often requiring a derivatization step. gdut.edu.cnresearchgate.net
LC-MS Separates compounds via liquid chromatography followed by mass spectrometry. wiley.comHighly sensitive and specific quantification and structural elucidation. wiley.com
Solid-Phase Extraction (SPE) Sample preparation technique for isolating analytes from a complex matrix. nih.govPurification and concentration of imidazole drugs from pharmaceutical creams. nih.gov

Integration of Multi-Omics Data for Comprehensive Understanding

To fully comprehend the biological impact of compounds like this compound, future research must adopt a systems-level perspective. The integration of multi-omics data—which includes genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the complex interplay between a chemical compound and a biological system. nih.govrsc.org

Instead of focusing on a single molecular target, multi-omics analysis allows researchers to observe the global changes that occur within a cell or organism upon exposure to a compound. ufz.de Transcriptomics (measuring mRNA expression) can reveal which genes are turned on or off, proteomics (measuring protein levels) can show how this translates to functional changes, and metabolomics (measuring small molecule metabolites) can provide a snapshot of the ultimate physiological state. rsc.orgufz.de

Integrating these diverse datasets is a significant computational challenge, but it holds the key to unlocking deeper biological insights. nih.gov This approach can help identify the complete network of pathways affected by an imidazole derivative, uncover unexpected off-target effects, predict mechanisms of drug resistance, and discover novel biomarkers for assessing a compound's efficacy. arxiv.orgfrontiersin.org The development of sophisticated bioinformatics tools and pathway-based analysis methods, such as multiGSEA, will be essential for interpreting these large, complex datasets and translating them into actionable knowledge for drug development and toxicology. ufz.de

Omics TechnologyData GeneratedBiological Insights for Imidazole Research
Transcriptomics mRNA expression levels. ufz.deIdentification of gene expression changes and affected signaling pathways.
Proteomics Protein abundance and modifications. ufz.deUnderstanding functional changes at the protein level and direct target engagement.
Metabolomics Levels of endogenous small molecules (metabolites). ufz.deAssessment of physiological state and metabolic pathway perturbations.
Multi-Omics Integration Combined analysis of all omics layers. nih.govrsc.orgHolistic view of cellular response, mechanism of action, off-target effects, biomarker discovery. nih.gov

Q & A

Q. What are the optimal synthetic routes for 2-(3-chlorophenyl)-5-methyl-1H-imidazole, and how can reaction yields be maximized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. Key variables include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) or ethanol improve reaction homogeneity and yield .
  • Catalysts : Ammonium acetate or acetic acid catalyze imidazole ring formation. Catalytic amounts (10–20 mol%) are sufficient .
  • Temperature : Reactions often proceed at reflux (80–120°C) for 6–12 hours .
  • Precursor ratios : A 1:1 molar ratio of aldehyde (e.g., 3-chlorobenzaldehyde) to amine derivatives minimizes side products .
    Optimization Strategy : Use factorial design to test solvent-catalyst-temperature interactions. For example, a 2³ factorial design can identify interactions affecting yield .
Reaction ConditionTypical RangeImpact on Yield
Solvent (DMF vs. ethanol)80–100°CDMF increases polarity, enhancing cyclization
Ammonium acetate (mol%)10–20%Higher catalyst amounts reduce reaction time
Reaction time6–12 hoursProlonged time improves completion but risks decomposition

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :
  • 1H/13C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for chlorophenyl) and imidazole methyl groups (δ 2.3–2.5 ppm). Coupling patterns distinguish substitution positions .
  • IR Spectroscopy : Confirm C-Cl stretching (~750 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) .
  • X-ray Crystallography : Resolve bond angles and spatial arrangement. For example, the nitro group in analogous compounds shows torsion angles of 5–10° relative to the imidazole plane .
    Reference Data : Crystallographic studies (e.g., CCDC entries) provide benchmark metrics for bond lengths (C-Cl: ~1.74 Å) and dihedral angles .

Q. How can researchers mitigate common side reactions during synthesis?

  • Methodological Answer :
  • Byproduct Control : Use inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted aldehydes. Recrystallization in ethanol improves purity .
  • Real-Time Monitoring : TLC or HPLC tracks reaction progress and identifies side products early .

Advanced Research Questions

Q. How do stereoelectronic properties influence the reactivity of this compound?

  • Methodological Answer :
  • Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the 3-chlorophenyl group’s electron-withdrawing effect lowers HOMO energy, reducing electrophilicity .
  • Solvent Effects : PCM (Polarizable Continuum Model) simulations quantify solvent polarity’s impact on reaction barriers .
    Case Study : Analogous imidazoles show 10–15% higher reactivity in polar solvents due to stabilized transition states .

Q. How can contradictions in reported pharmacological data be resolved?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from PubMed/Scopus using keywords like "this compound + bioactivity." Exclude studies with unverified purity (e.g., lacking HPLC data) .
  • Standardized Assays : Re-test the compound under controlled conditions (e.g., fixed concentration, cell lines) to isolate variables. For example, discrepancies in IC₅₀ values may arise from differing ATP levels in viability assays .
    Example : A 2025 study found that impurities >5% (e.g., unreacted 3-chlorobenzaldehyde) artificially inflated cytotoxicity by 20–30% .

Q. What computational strategies predict the bioactivity of derivatives?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cytochrome P450). The chlorophenyl group’s hydrophobic interactions enhance binding affinity in docking poses .
  • QSAR Modeling : Train models on existing bioactivity data (e.g., pIC₅₀) using descriptors like LogP, molar refractivity, and topological polar surface area (TPSA). For imidazoles, TPSA <90 Ų correlates with membrane permeability .
    Validation : Cross-check predictions with in vitro assays. A 2021 study achieved 85% accuracy between predicted and observed IC₅₀ values for imidazole analogs .

Q. How does crystal packing affect the compound’s stability and solubility?

  • Methodological Answer :
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···Cl hydrogen bonds) using CrystalExplorer. For this compound, Cl···H interactions contribute 25–30% of crystal cohesion .
  • Solubility Prediction : Hansen solubility parameters (δD, δP, δH) correlate with experimental solubility in solvents like DMSO. Lower δP values (~8 MPa¹/²) indicate better solubility in non-polar media .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.